3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide
Overview
Description
3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide is a useful research compound. Its molecular formula is C15H12F3NO2 and its molecular weight is 295.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.08201311 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Theoretical Analysis
A study by Demir et al. (2015) detailed the molecular structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, utilizing X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations. This research highlights the importance of structural analysis in understanding the chemical and physical properties of benzamide derivatives, which can be extrapolated to 3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide for its potential applications in material science or pharmaceuticals (Demir et al., 2015).
Synthesis and Biological Activity
Research on the synthesis of benzamide derivatives and their biological activity provides a foundation for developing novel compounds with potential therapeutic applications. Ighilahriz-Boubchir et al. (2017) reported on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives using Keggin-type heteropolyacids as catalysts under solvent-free conditions, highlighting an environmentally benign approach to synthesizing benzamide derivatives. The study also explored the antibacterial and antifungal activities of these compounds, indicating their potential in medical and pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).
Advanced Material Applications
The unique properties of benzamide derivatives, including those with trifluoromethoxy groups, make them candidates for advanced material applications. For instance, Costes et al. (2008) studied tetranuclear [Cu-Ln]2 single molecule magnets, where a similar ligand structure was utilized to achieve ferromagnetic interactions. This research underscores the potential of benzamide derivatives in developing new materials with magnetic properties, which could be extended to this compound for applications in nanotechnology and information storage (Costes et al., 2008).
Future Directions
The trifluoromethoxy group, which is a part of “3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide”, is finding increased utility as a substituent in bioactives . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, it is expected that more research will be conducted on compounds containing this group in the future .
Mechanism of Action
Target of Action
It is structurally related to riluzole , a neuroprotective drug that antagonizes voltage-dependent Na+ channel currents . Therefore, it is plausible that 3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide may also interact with these channels.
Mode of Action
Based on its structural similarity to riluzole , it may antagonize voltage-dependent Na+ channel currents . This could potentially inhibit the excessive release of glutamate, a neurotransmitter that can cause neurotoxicity when present in high amounts .
Biochemical Pathways
If it acts similarly to riluzole, it may influence the glutamatergic system , which plays a crucial role in neural communication, memory formation, learning, and regulation.
Result of Action
If it acts similarly to riluzole, it may help protect neurons from damage caused by excessive glutamate release .
Properties
IUPAC Name |
3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-10-5-4-6-11(9-10)14(20)19-12-7-2-3-8-13(12)21-15(16,17)18/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCZCRAFCGXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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